N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a tert-butyl group at the N1 position and a 4-(trifluoromethyl)benzamide moiety at the C5 position. This structure is characteristic of kinase inhibitors, leveraging the pyrazolo[3,4-d]pyrimidinone scaffold for ATP-binding site interaction . The tert-butyl group enhances steric bulk and metabolic stability, while the trifluoromethylbenzamide substituent contributes to hydrophobic interactions and improved membrane permeability.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2/c1-16(2,3)25-13-12(8-22-25)15(27)24(9-21-13)23-14(26)10-4-6-11(7-5-10)17(18,19)20/h4-9H,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSICLHMQHJPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Cyclization
The one-flask method reported by MDPI enables efficient core synthesis. Treatment of 5-amino-1-(tert-butyl)-1H-pyrazole (1a ) with PBr₃ in DMF generates a Vilsmeier reagent, facilitating cyclization to 1-tert-butyl-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidine (2a ) (Table 1).
Table 1: Optimization of Core Synthesis Using Vilsmeier-Haack Conditions
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1a | PBr₃ (3 eq) | DMF | 60 | 2 | 91 |
| 1a | PBr₃ (3 eq) | DEF | 60 | 2 | 78 |
| 1a | PCl₅ (3 eq) | DMF | 60 | 3 | 63 |
Key observations:
Alternative Cyclization Strategies
Hydrazonoyl chloride intermediates, as described in the Egyptian Journal of Chemistry, offer a complementary route. Reaction of 5-amino-1-tert-butylpyrazole with N-phenyl-C-acetylmethanohydrazonoyl chloride (3 ) in ethanol yields hydrazono-pyrazolo[3,4-d]pyrimidine (4 ) (Scheme 1).
Scheme 1 :
5-Aminopyrazole (1a ) + Hydrazonoyl chloride (3 ) → 4 (79% yield).
Introduction of the tert-Butyl Group
The tert-butyl group is introduced either during core synthesis or via post-cyclization alkylation:
Direct Alkylation During Cyclization
Using 1-tert-butyl-5-aminopyrazole (1a ) as the starting material ensures regioselective incorporation of the tert-butyl group at N1. This method avoids competing N3 alkylation, a common side reaction in pyrazole derivatives.
Post-Cyclization Alkylation
Treating 1H-pyrazolo[3,4-d]pyrimidin-4-one (2a ) with tert-butyl bromide in the presence of NaH (THF, 0°C) provides moderate yields (45–60%) but risks over-alkylation.
Coupling of 4-(Trifluoromethyl)Benzamide
Amidation via PyBroP Activation
Activation of 4-(trifluoromethyl)benzoic acid using PyBroP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enables efficient coupling to the C5 amine.
- 2a (1.0 eq), 4-(trifluoromethyl)benzoic acid (1.2 eq), PyBroP (1.5 eq), and DIPEA (3 eq) in DMF.
- Stir at room temperature for 12 h.
- Purify via column chromatography (SiO₂, EtOAc/hexane).
Schlenk Techniques for Moisture Sensitivity
Given the hygroscopic nature of PyBroP, reactions are conducted under argon using anhydrous DMF.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Steps
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core synthesis | Vilsmeier-Haack | 91 | 98.5 |
| tert-Butyl incorporation | Direct alkylation | 91 | 99.0 |
| Amidation | PyBroP | 82 | 97.8 |
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidin-5(4H)-one core.
Substitution: Substitution reactions can occur at different positions on the molecule, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Trifluoromethyl derivatives with higher oxidation states.
Reduction: Reduced forms of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the pyrazolo[3,4-d]pyrimidin-5(4H)-one core interacts with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of pyrazolo[3,4-d]pyrimidinone derivatives optimized for kinase inhibition. Key structural comparisons include:
Key Observations:
- Core Heterocycle: The pyrazolo[3,4-d]pyrimidinone core is shared with ZYBT1 and Example 53, whereas Goxalapladib utilizes a 1,8-naphthyridine scaffold. The pyrazolo[3,4-d]pyrimidinone core is preferred for kinase inhibition due to its planar geometry and hydrogen-bonding capacity .
- The 4-(trifluoromethyl)benzamide substituent provides strong hydrophobic and electron-withdrawing effects, analogous to Goxalapladib’s trifluoromethylbiphenyl group, which improves target binding and metabolic stability . Example 53’s fluorophenyl-isopropylamide substituent highlights the importance of halogenation for potency and selectivity in kinase inhibitors .
Physicochemical Properties
Key Observations:
- The target compound’s molecular weight (~439.4) is lower than Example 53 and Goxalapladib, suggesting better bioavailability.
- The trifluoromethyl group increases lipophilicity (LogP ~3.5), though less than Goxalapladib’s biphenyl group (LogP ~5.1), which may limit CNS penetration .
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group and a trifluoromethyl-substituted benzamide moiety. The structural composition is critical as it influences the compound's reactivity and interaction with biological targets.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound binds to active sites of various enzymes, inhibiting their function. This is particularly relevant in cancer therapy, where such inhibition can disrupt cancer cell proliferation.
- Signal Transduction Modulation : By affecting cellular signaling pathways, the compound can induce apoptosis in cancer cells and modulate inflammatory responses.
Anticancer Activity
Recent studies have demonstrated promising anticancer properties for this compound. For example:
- Cell Line Studies : The compound showed significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values for these cell lines were observed to be in the micromolar range, indicating potent activity.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in preliminary studies. It has shown potential in reducing pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.
Other Biological Activities
In addition to anticancer and anti-inflammatory activities, this compound has been explored for:
- Antimicrobial Properties : The compound has exhibited antibacterial activity against several pathogenic strains.
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Moderate | |
| S. aureus | Significant |
Study 1: Cancer Cell Proliferation Inhibition
A comprehensive study evaluated the antiproliferative effects of the compound on various human cancer cell lines. The results indicated that:
- Treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis revealed an increase in apoptosis markers post-treatment.
Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that administration of this compound led to significant tumor size reduction compared to control groups.
Q & A
Q. How is structure-activity relationship (SAR) analysis conducted for lead optimization?
- Methodological Answer:
- Fragment-Based Screening: Test truncated analogs (e.g., tert-butyl removal) to identify critical pharmacophores .
- 3D Pharmacophore Mapping: Align active/inactive analogs to define steric/electronic requirements .
- Free-Wilson Analysis: Quantify substituent contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
